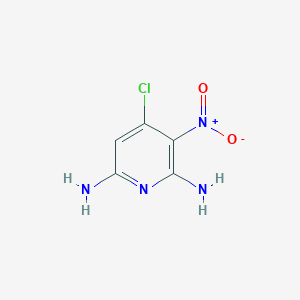
4-Chloro-1-(naphthalen-1-YL)butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-1-(naphthalen-1-yl)butan-1-one is an organic compound with the molecular formula C14H13ClO It is a chlorinated derivative of butanone, featuring a naphthalene ring attached to the butanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(naphthalen-1-yl)butan-1-one typically involves the reaction of 4-chlorobutyryl chloride with naphthalene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via Friedel-Crafts acylation, where the naphthalene ring acts as the nucleophile, attacking the carbonyl carbon of the 4-chlorobutyryl chloride.
Reaction Conditions:
Reagents: 4-chlorobutyryl chloride, naphthalene, aluminum chloride
Solvent: Dichloromethane or another suitable non-polar solvent
Temperature: 0°C to room temperature
Time: Several hours to complete the reaction
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure better control over reaction parameters and improved yield. The use of automated systems allows for precise control of temperature, pressure, and reagent addition, leading to a more efficient and reproducible process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-1-(naphthalen-1-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nucleophiles such as ammonia (NH3) or sodium thiolate (NaSR) in polar solvents.
Major Products Formed
Oxidation: Formation of 4-chloro-1-(naphthalen-1-yl)butanoic acid.
Reduction: Formation of 4-chloro-1-(naphthalen-1-yl)butanol.
Substitution: Formation of 4-amino-1-(naphthalen-1-yl)butan-1-one or 4-thio-1-(naphthalen-1-yl)butan-1-one.
Wissenschaftliche Forschungsanwendungen
4-Chloro-1-(naphthalen-1-yl)butan-1-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of molecules with potential therapeutic effects.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of 4-Chloro-1-(naphthalen-1-yl)butan-1-one depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The naphthalene ring can facilitate interactions with hydrophobic pockets in proteins, while the carbonyl group can form hydrogen bonds with amino acid residues.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-1-(p-tolyl)butan-1-one
- 4-Chloro-1-(phenyl)butan-1-one
- 4-Chloro-1-(biphenyl)butan-1-one
Uniqueness
4-Chloro-1-(naphthalen-1-yl)butan-1-one is unique due to the presence of the naphthalene ring, which imparts distinct chemical and physical properties compared to other similar compounds. The naphthalene ring enhances the compound’s hydrophobicity and potential for π-π interactions, making it valuable in specific applications such as drug design and material science.
Eigenschaften
CAS-Nummer |
77972-86-2 |
|---|---|
Molekularformel |
C14H13ClO |
Molekulargewicht |
232.70 g/mol |
IUPAC-Name |
4-chloro-1-naphthalen-1-ylbutan-1-one |
InChI |
InChI=1S/C14H13ClO/c15-10-4-9-14(16)13-8-3-6-11-5-1-2-7-12(11)13/h1-3,5-8H,4,9-10H2 |
InChI-Schlüssel |
XVJYCZJGSWYIPM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)CCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






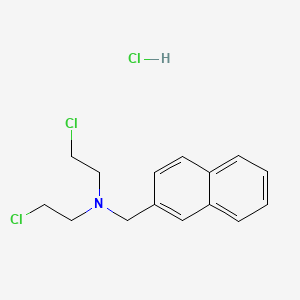
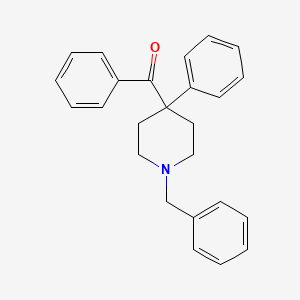
![[(RS)-2-Carboxy-3-phenylpropionyl]-Leu-OH](/img/structure/B13994155.png)

![6-Aminomethyl-benzo[1,2,3]thiadiazole](/img/structure/B13994177.png)
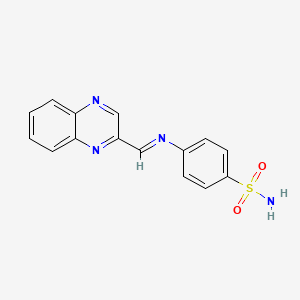
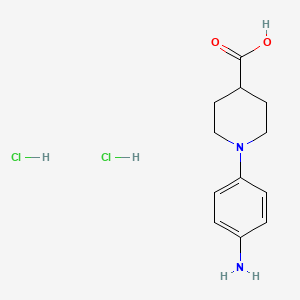
![5-[(2,4-Dinitrophenyl)amino]penta-2,4-dienal](/img/structure/B13994191.png)

